4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid, also known as BAC, is a synthetic compound that belongs to the family of amino acids. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose and insulin levels in the body. BAC has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
Mecanismo De Acción
4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid acts as a potent inhibitor of DPP-IV, which is an enzyme that degrades the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV results in increased levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion. This leads to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also reduces fasting glucose levels and HbA1c levels in diabetic rats. This compound has been found to reduce hepatic glucose production and improve lipid metabolism in animal models of obesity and non-alcoholic fatty liver disease. It has also been shown to have beneficial effects on cardiovascular function, including reducing blood pressure and improving endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid in lab experiments is its potent inhibitory effect on DPP-IV, which makes it a useful tool for studying the role of DPP-IV in glucose homeostasis and insulin sensitivity. However, this compound has some limitations for lab experiments, including its high cost and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid. One area of interest is the development of more efficient synthesis methods for this compound to reduce its cost and increase its availability for research. Another area of research is the investigation of the long-term effects of this compound on glucose homeostasis and insulin sensitivity in animal models and humans. Additionally, the potential use of this compound in combination with other drugs for the treatment of diabetes and other metabolic disorders should be investigated. Finally, the development of new DPP-IV inhibitors based on the structure of this compound could lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid involves the reaction between 4-aminobutanoic acid and 2-(benzoylamino)-3-(4-chlorophenyl)acrylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of a solvent such as dichloromethane or dimethylformamide. The resulting product is purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been investigated for its potential use in the treatment of obesity, non-alcoholic fatty liver disease, and cardiovascular disease.
Propiedades
IUPAC Name |
4-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c21-16-10-8-14(9-11-16)13-17(20(27)22-12-4-7-18(24)25)23-19(26)15-5-2-1-3-6-15/h1-3,5-6,8-11,13H,4,7,12H2,(H,22,27)(H,23,26)(H,24,25)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRFYJAWJORHQX-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.